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Technical Support Center: Overcoming Resistance to ENMD-2076

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1139454	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ENMD-2076 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally active, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual activity gives ENMD-2076 both anti-proliferative and anti-angiogenic properties.

Q2: In which cancer types has resistance to ENMD-2076 been observed?

Resistance to ENMD-2076 has been predominantly studied in preclinical models of triplenegative breast cancer (TNBC).[3][4][5][6] Resistance has also been investigated in leukemia cell lines.[7]

Q3: What are the known mechanisms of resistance to ENMD-2076?

The most well-documented mechanism of resistance to ENMD-2076 is the induction of cellular senescence, particularly in p53-mutated TNBC models.[3][4][5][6] Instead of undergoing



apoptosis, cancer cells enter a state of irreversible growth arrest but remain metabolically active.

Another described mechanism, observed in a leukemia cell line model, involves the activation of the PI3K/Akt signaling pathway, which appears to be independent of Aurora A kinase mutations.

Furthermore, in TNBC patient-derived xenograft (PDX) models, acquired resistance has been associated with a "subtype switch," for instance, from a luminal androgen receptor subtype to a basal-like subtype.[5][6]

Troubleshooting Guides

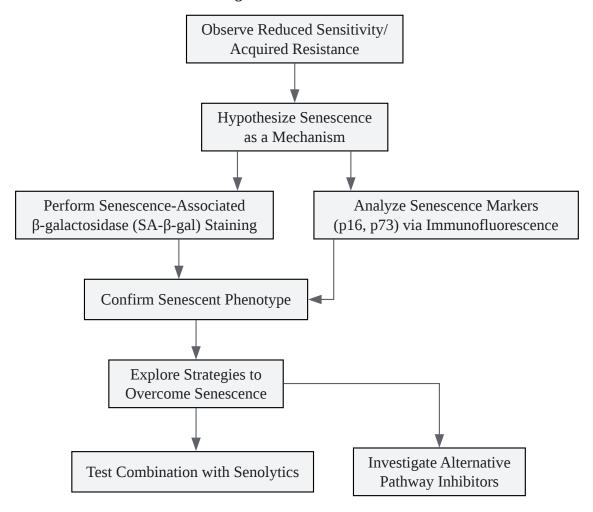
Issue 1: Reduced sensitivity or acquired resistance to ENMD-2076 in TNBC models.

Potential Cause: Induction of cellular senescence.

Troubleshooting Workflow:

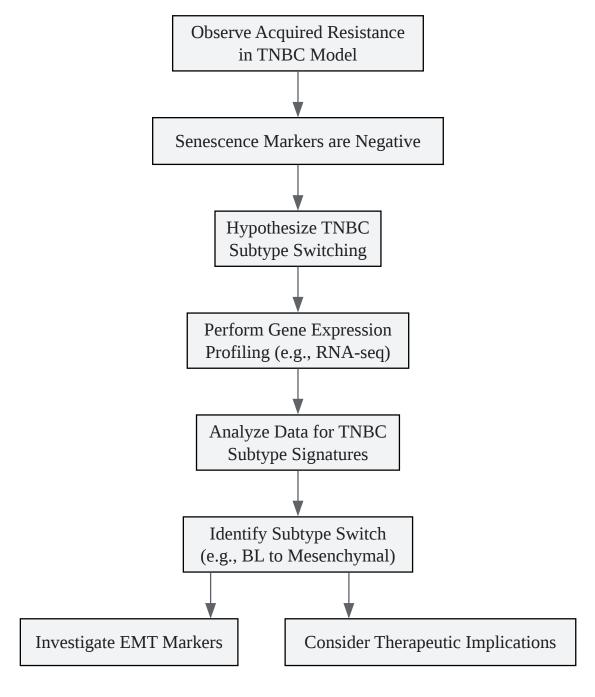


Troubleshooting Senescence-Mediated Resistance



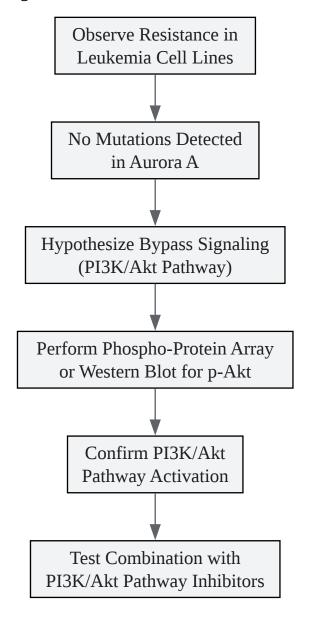


Investigating TNBC Subtype Switching



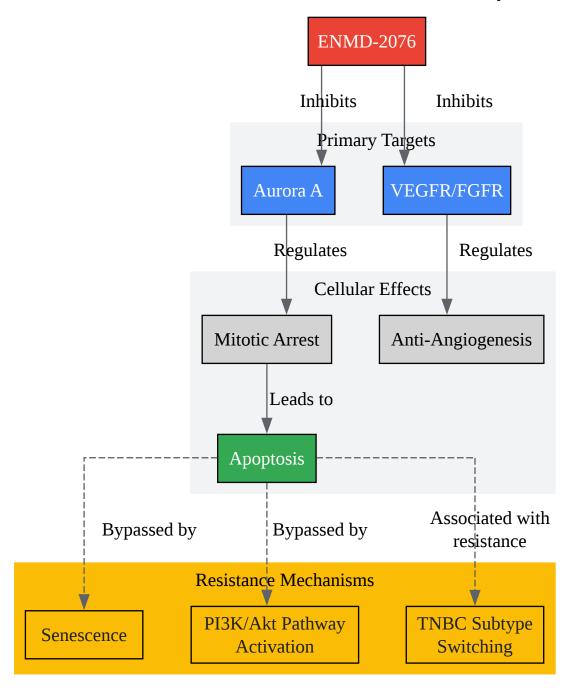


Addressing PI3K/Akt-Mediated Resistance in Leukemia





ENMD-2076 Mechanism of Action and Resistance Pathways



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